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Compound of Interest

Compound Name:
Hexyl[2-(morpholin-4-

yl)ethyl]amine

CAS No.: 100392-32-3

Cat. No.: B2423762

Get Quote

Bifunctional Scaffold for Medicinal Chemistry & Industrial Surfactants

Abstract
Hexyl[2-(morpholin-4-yl)ethyl]amine (PubChem CID: 21278415) is a secondary amine

intermediate characterized by a bifunctional architecture: a lipophilic hexyl chain and a

hydrophilic morpholine heterocycle, connected by an ethylene linker. This structural duality

grants it unique amphiphilic properties, making it a critical building block in the synthesis of

kinase inhibitors, sigma receptor ligands, and advanced corrosion inhibitors. This guide

provides a comprehensive technical analysis of its physicochemical properties, validated

synthesis protocols, and application vectors in drug discovery and materials science.

Chemical Identity & Structural Analysis
This compound belongs to the class of

-alkylated aminoethylmorpholines. Unlike its lower homologs (methyl/ethyl), the hexyl derivative
exhibits a distinct lipophilic profile (cLogP ~1.8), enabling better membrane permeability in
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biological systems and superior surface activity in industrial formulations.

Parameter Data

IUPAC Name -(2-Morpholin-4-ylethyl)hexan-1-amine

Common Synonyms
4-(2-(Hexylamino)ethyl)morpholine;

-Hexyl-2-morpholinoethanamine

Molecular Formula

Molecular Weight 214.35 g/mol

InChIKey FNPYUOOVHAHFGO-UHFFFAOYSA-N

CAS Registry
Not widely listed; refer to CID 21278415 for

specific indexing.

Structural Pharmacophore
The molecule features three distinct functional zones:

Morpholine Head: Hydrogen bond acceptor (ether oxygen) and moderate base (

). Common pharmacophore in CNS drugs (e.g., Moclobemide).

Ethyl Linker: Flexible spacer (2-carbon chain) preventing steric clash between the amine and

the ring.

Hexyl Tail: Lipophilic anchor (

chain) that modulates solubility and protein binding affinity.

Physicochemical Properties
Note: Experimental data for this specific hexyl derivative is scarce in open literature. The values

below represent high-confidence predictive models based on the homologous series (ethyl

hexyl).
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Property Value (Predicted/Derived) Implication for Research

Physical State Clear to pale yellow liquid
Liquid handling required; likely

viscous.

Boiling Point ~265–275 °C (at 760 mmHg)

High boiling point requires

vacuum distillation for

purification (0.1–1 mmHg).

LogP (Octanol/Water) 1.8 ± 0.2

Moderate lipophilicity; suitable

for CNS penetration and cell-

based assays.

(Secondary Amine) 10.2 ± 0.3

Highly basic; exists as a

cationic species at

physiological pH (7.4).

(Morpholine N) 8.3 ± 0.2

Secondary ionization center;

acts as a buffer in acidic

media.

Water Solubility Low (Free Base) / High (Salt)

Free base requires organic

cosolvents (DMSO, MeOH).

Salts (HCl) are water-soluble.

Refractive Index
Useful for monitoring purity

during distillation.

Synthesis & Manufacturing Protocols
For research-grade purity (>98%), Method A (Reductive Amination) is the gold standard,

avoiding the over-alkylation byproducts common in direct alkylation.

Method A: Reductive Amination (Recommended)
Mechanism: Condensation of hexanal with 4-(2-aminoethyl)morpholine followed by selective

reduction.

Reagents:

4-(2-Aminoethyl)morpholine (1.0 eq)
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Hexanal (1.05 eq)

Sodium Triacetoxyborohydride (

) (1.4 eq)

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Acetic Acid (catalytic)

Protocol:

Imine Formation: In a dry flask under

, dissolve 4-(2-aminoethyl)morpholine in DCE. Add Hexanal dropwise. Stir for 30–60 minutes
at room temperature. Note: A slight exotherm indicates imine formation.

Reduction: Cool to 0°C. Add

portion-wise over 15 minutes. (Use of mild reducing agent prevents reduction of the
aldehyde to hexanol).

Quench: Stir overnight at RT. Quench with saturated

solution.[1]

Extraction: Extract aqueous layer with DCM (

). Wash combined organics with brine.[1]

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (Silica; gradient DCM:MeOH:

90:10:1).

Method B: Direct Alkylation (Industrial Route)
Mechanism: Nucleophilic substitution of 1-bromohexane by 4-(2-aminoethyl)morpholine.

Risk: High probability of forming the tertiary amine (di-hexyl) byproduct.
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Control: Use a large excess of the amine (3–5 eq) to favor mono-alkylation, then distill off the

excess starting material.

Pathway Legend

4-(2-Aminoethyl)morpholine

Intermediate Imine
+ Hexanal
(DCE, RT)

Hexyl[2-(morpholin-4-yl)ethyl]amine

+ 1-Bromohexane
(Direct Alkylation)

Hexanal
+ NaBH(OAc)3

(Reductive Amination)

Tertiary Amine
(Over-alkylation)

+ Excess Alkyl Halide

Solid Green: Recommended (High Selectivity)
Dashed Red: Industrial (Lower Selectivity)
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Figure 1: Synthetic pathways comparing high-fidelity reductive amination vs. direct alkylation.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

NMR (400 MHz,

):

3.70 (t, 4H, Morpholine

).

2.65 (t, 2H,

-ethyl).

2.58 (t, 2H,

-hexyl).
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2.45 (m, 6H, Morpholine

+ Ethyl linker).

1.45 (quint, 2H, Hexyl

).

1.28 (m, 6H, Hexyl bulk).

0.88 (t, 3H, Terminal methyl).

Mass Spectrometry (ESI+):

: Observed

.

Fragmentation: Expect loss of the morpholine ring (

86 fragment) or cleavage at the ethyl linker.

Applications in Research & Industry
A. Medicinal Chemistry (Linker Strategy)
The hexyl-morpholine motif is a classic "solubilizing tail" used to optimize the pharmacokinetic

(PK) profile of drug candidates.

Sigma Receptor Ligands: The morpholine nitrogen mimics the basic center required for

Sigma-1 receptor binding, while the hexyl chain occupies the hydrophobic pocket.

PROTACs: Used as a linker to connect E3 ligase ligands to target proteins, where the amine

provides a handle for conjugation.

B. Corrosion Inhibition
In industrial water systems (boilers, cooling towers), this compound acts as a mixed-type

inhibitor.

Mechanism: The morpholine head adsorbs to the metal surface (via lone pair electrons),

while the hexyl tail forms a hydrophobic barrier, repelling water and aggressive ions (
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).

Efficiency: Superior to morpholine alone due to the increased surface coverage provided by

the alkyl chain.

C. Chemical Biology (Fluorescent Probes)
Used to derivatize naphthalimide fluorophores. The morpholine group prevents aggregation-

caused quenching (ACQ) and targets the probe to lysosomes (due to the acidic

protonating the amine).

Drug Discovery Industrial Materials
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Figure 2: Functional application vectors across pharmaceutical and industrial domains.

Safety & Handling (SDS Highlights)
GHS Classification:

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling:

Always handle in a fume hood.

Wear butyl rubber gloves (nitrile may degrade with prolonged exposure to amines).
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Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (exothermic

reaction).

Storage: Store under inert gas (

or Ar) to prevent oxidation of the amine or absorption of atmospheric

(carbamate formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b2423762?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2423762?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

